2-Anilino-6-methylpyridine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-amino-6-methylpyridine follows IUPAC naming conventions, where the pyridine ring is numbered to prioritize the amino (-NH₂) and methyl (-CH₃) substituents at positions 2 and 6, respectively. Its systematic name is 6-methylpyridin-2-amine . Isomeric forms, such as 3-amino-5-methylpyridine, are theoretically possible but remain undocumented in the literature.

Notably, the term "this compound" implies substitution of an aniline group (-NHPh) at position 2, but no peer-reviewed studies or crystallographic data for this specific derivative are available. Instead, related structures like 2-anilino-4-methylpyridine-3-carboxylic acid (CID 67860751) highlight the stability of anilino-pyridine hybrids when paired with electron-withdrawing groups like carboxylic acids.

Molecular Formula and Structural Representation

The molecular formula of 2-amino-6-methylpyridine is C₆H₈N₂ , with a molar mass of 108.14 g/mol . Its structure consists of a pyridine ring substituted with an amino group at position 2 and a methyl group at position 6 (Fig. 1).

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂ | |

| SMILES | CC1=C(C=CC=N1)N | |

| InChI Key | QUXLCYFNNNRBE-UHFFFAOYSA-N | |

| Melting Point | 48–50°C (literature) |

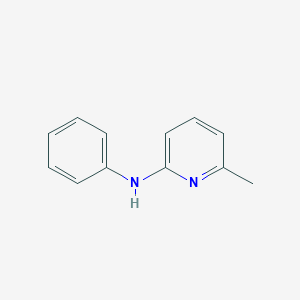

Fig. 1: 2D structure of 2-amino-6-methylpyridine. The amino group (blue) and methyl group (red) are positioned para to each other on the pyridine ring.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of 2-amino-6-methylpyridine derivatives reveal complex hydrogen-bonding networks. For example, tetrakis(2-amino-6-methylpyridinium) hexachloridobismuthate(III) chloride monohydrate (C₆H₉N₂)₄[BiCl₆]Cl·H₂O) crystallizes in a triclinic system with space group P1 and unit cell parameters:

The protonated 2-amino-6-methylpyridinium cations form N–H···Cl hydrogen bonds with the [BiCl₆]³⁻ anions, stabilizing the lattice. This arrangement underscores the compound’s utility in forming coordination complexes with metals like bismuth.

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

6-methyl-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) |

InChI Key |

AHSPOVNPXMDIEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

2-Anilino-6-methylpyridine serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecular structures through various chemical reactions, including:

- Oxidation: Leading to the formation of ketones or aldehydes.

- Reduction: Resulting in the production of alcohols.

- Substitution Reactions: Allowing for the creation of diverse substituted derivatives based on the nucleophiles employed.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Ketones, Aldehydes | Useful for further functionalization |

| Reduction | Alcohols | Key step in synthesizing alcohol derivatives |

| Substitution | Various Substituted Derivatives | Dependent on nucleophile used |

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cells. Studies have demonstrated its potential as an antimicrobial agent, as well as its efficacy in inhibiting tumor growth.

Case Study: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than traditional treatments .

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| Compound A | ≤0.006 | Superior potency compared to existing drugs |

| Compound B | 0.04–2.3 | Comparable to standard treatments |

Medicinal Chemistry

Drug Development:

The compound is being explored for its potential use in drug development, particularly for conditions such as tuberculosis and cancer. Its structural properties allow it to interact effectively with biological targets, making it a candidate for new therapeutic agents.

Case Study: Cancer Treatment

In vivo experiments using xenograft models have shown that treatment with this compound derivatives resulted in a significant reduction in tumor size compared to controls .

Table 3: Tumor Growth Inhibition Results

| Treatment | Tumor Size Reduction (%) | Notes |

|---|---|---|

| Control | - | No treatment |

| Compound Treatment | >50% | Significant efficacy observed |

Industrial Applications

Production of Specialty Chemicals:

In addition to its applications in pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility beyond medicinal uses.

Table 4: Industrial Uses

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in synthesis |

| Material Science | Contributes to the development of novel materials |

Comparison with Similar Compounds

Positional Isomers: 2-Amino-4-methylpyridine vs. 2-Amino-6-methylpyridine

- Structural Differences: 2-Amino-6-methylpyridine (CAS 1824-81-3): Amino (-NH₂) at 2-position, methyl at 6-position. 2-Amino-4-methylpyridine (CAS 1824-81-3 isomer): Amino at 2-position, methyl at 4-position.

- Impact on Coordination Chemistry: 2-Amino-4-methylpyridine forms diruthenium(III,II) complexes (e.g., Ru₂(ap-4-Me)₄Cl), while 2-anilino-6-methylpyridine yields monoruthenium(III) complexes. This difference arises from steric and electronic effects of the methyl group position, influencing metal-ligand bonding .

- Electrochemical Behavior: Diruthenium complexes (from 4-methyl derivatives) undergo redox transitions (Ru₂⁴⁺ ↔ Ru₂⁵⁺ ↔ Ru₂⁶⁺), whereas monoruthenium complexes (from 6-methyl derivatives) exhibit Ru(III) ↔ Ru(II)/Ru(IV) transitions .

*Note: CAS numbers may overlap due to isomerism; structural verification is critical.

Halogenated Derivatives: 2-Amino-5-bromo-6-methylpyridine

- Applications: Used in cross-coupling reactions and as a building block for bioactive molecules. The bromo group increases molecular weight (MW: ~207.05 g/mol) and alters electronic density compared to non-halogenated analogs .

| Compound | CAS Number | Molecular Formula | Key Property |

|---|---|---|---|

| 2-Amino-5-bromo-6-methylpyridine | 42753-71-9 | C₆H₇BrN₂ | Enhanced reactivity for Suzuki coupling |

Cyano-Substituted Derivatives: 6-Amino-2-methylnicotinonitrile

- Functional Group Impact: A cyano (-CN) group at the 3-position increases polarity and hydrogen-bonding capacity.

- Applications: Potential in kinase inhibition or as a nitrile precursor in heterocyclic synthesis. Higher solubility in polar solvents compared to this compound .

| Compound | CAS Number | Molecular Formula | Notable Feature |

|---|---|---|---|

| 6-Amino-2-methylnicotinonitrile | 133985-88-3 | C₇H₆N₄ | Nitrile group for click chemistry |

Hydroxy and Nitro Derivatives

- 6-Methyl-3-pyridinol: A hydroxyl (-OH) group at the 3-position introduces acidity (pKa ~8–9) and hydrogen-bonding capability, differing from the basic anilino group in this compound .

- 2-Amino-5-nitro-6-methylpyridine: The nitro (-NO₂) group is strongly electron-withdrawing, deactivating the pyridine ring toward electrophilic attack. This contrasts with the electron-donating methyl and amino groups in this compound .

| Compound | CAS Number | Molecular Formula | Key Property |

|---|---|---|---|

| 6-Methyl-3-pyridinol | 1003-68-5 | C₆H₇NO | Phenolic acidity, UV absorption |

| 2-Amino-5-nitro-6-methylpyridine | 22280-62-2 | C₆H₇N₃O₂ | Electron-deficient ring for nucleophilic substitution |

Data Tables for Quick Reference

Q & A

Q. What are the recommended methods for synthesizing 2-Anilino-6-methylpyridine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between 2-amino-6-methylpyridine and aniline derivatives. For example, a Pd-catalyzed Buchwald-Hartwig amination can introduce the anilino group. Optimization includes:

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic protons in the δ 6.8–7.5 ppm range (pyridine ring) and δ 3.2–3.5 ppm (NH₂ group). The methyl group appears as a singlet at δ 2.4 ppm .

- ¹³C NMR : The pyridine carbons resonate at δ 120–150 ppm, while the methyl carbon appears at δ 22 ppm .

- IR : Stretching vibrations at ~3400 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm functional groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. How is this compound utilized as a precursor in heterocyclic compound synthesis?

Methodological Answer: It serves as a ligand in coordination chemistry (e.g., with transition metals like Ru or Ir) for catalytic applications . In organic synthesis, it participates in:

- Cyclization reactions : Forms fused pyridine derivatives via pyridyne intermediates .

- Cross-coupling : Suzuki-Miyaura reactions to create biaryl systems .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The amino group’s lone pair (HOMO) facilitates nucleophilic attack .

- Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction barriers .

- Validation : Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictory data on the thermal stability of this compound across studies?

Methodological Answer:

- Controlled experiments : Replicate studies under identical conditions (e.g., heating rate, atmosphere) to isolate variables .

- Analytical cross-check : Use TGA-DSC for decomposition profiles and GC-MS to identify degradation byproducts .

- Meta-analysis : Compare data from peer-reviewed journals (e.g., J. Org. Chem.) and standardized databases (NIST) to identify outliers .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution?

Methodological Answer:

Q. How does this compound function in supramolecular chemistry or material science applications?

Methodological Answer:

- Coordination polymers : Forms 1D/2D networks with Ag(I) or Cu(II), characterized by X-ray crystallography .

- Photophysical properties : UV-Vis and fluorescence spectroscopy reveal charge-transfer transitions (λₐᵦₛ ~350 nm) .

- Catalytic activity : Assess turnover numbers (TON) in hydrogenation or oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.